- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazolesJournal of the Chemical Society, 2001, (21), 2754-2756,
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure
Nome do Produto:2-Methyl-1H-benzodimidazole-5-carbonitrile
N.o CAS:92443-13-5
MF:C9H7N3
MW:157.171981096268
MDL:MFCD06659814
CID:803328
2-Methyl-1H-benzodimidazole-5-carbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- Inchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- Chave InChI: QPFHANMJUAOJKH-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(NC(C)=N2)=CC=1
Propriedades Computadas
- Massa Exacta: 157.06400
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
Propriedades Experimentais
- PSA: 52.47000
- LogP: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile Informações de segurança
2-Methyl-1H-benzodimidazole-5-carbonitrile Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1H-benzodimidazole-5-carbonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC87325-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 96% | 5g |
$1316.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 5g |
¥19346.00 | 2024-04-25 | |
abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 1g |
¥4898.00 | 2024-04-25 | |
Ambeed | A324131-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95+% | 1g |
$397.0 | 2024-04-16 | |
1PlusChem | 1P0066BH-5g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 5g |
$1392.00 | 2025-02-21 | |
abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 |
2-Methyl-1H-benzodimidazole-5-carbonitrile Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
Referência
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesisOrganic & Biomolecular Chemistry, 2018, 16(8), 1337-1342,
Método de produção 3
Condições de reacção
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
Referência
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoestersTetrahedron, 2011, 67(41), 8027-8033,
Método de produção 4
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referência
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
Referência
- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary AminesEuropean Journal of Organic Chemistry, 2011, 2011(29), 5791-5795,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
Referência
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization MethodCurrent Organic Chemistry, 2018, 22(19), 1940-1944,
Método de produção 7
Condições de reacção
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agentsApplied Organometallic Chemistry, 2021, 35(8),,
Método de produção 8
Condições de reacção
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
Referência
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditionsTetrahedron Letters, 2005, 46(39), 6741-6743,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH SourceAdvanced Synthesis & Catalysis, 2019, 361(1), 67-72,
Método de produção 10
Condições de reacção
1.1 12 h, reflux
Referência
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
Método de produção 11
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
Referência
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- 3,4-Diaminobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 3-amino-4-nitro-benzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile Literatura Relacionada
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Produtos relacionados
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 939762-09-1((4Z)-4-[2-(6-chloropyridin-3-yl)hydrazin-1-ylidene]-3,4-dihydro-1H-2-benzopyran-1,3-dione)
- 62999-86-4(N,N,5,5-Tetramethyl-1,3-dioxane-2-amine)
- 1888335-48-5(Carbonic acid, bicyclo[2.2.1]hept-5-en-2-yl (2,5-dioxo-1-pyrrolidinyl) ester)
- 2228804-70-2(1-(heptafluoropropyl)cyclobutylmethanamine)
- 1343853-63-3(6-(Aminomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2228233-81-4(5-1-(aminooxy)propan-2-yl-2-methylphenol)
- 2171941-51-6(2-{1-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutyl}acetic acid)
- 1352517-20-4(1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid)
- 61358-25-6(Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V))
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Pureza:99%
Quantidade:1g
Preço ($):357.0